molecular formula C25H24N2O2 B10919158 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10919158
M. Wt: 384.5 g/mol
InChI Key: WTQSHFOEFKMECT-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylbenzyl groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the methylbenzyl group, which may affect its chemical and biological properties.

    1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, potentially altering its reactivity and applications.

Uniqueness

3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to the combination of methoxyphenyl and methylbenzyl groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)17-27-25(21-10-14-23(29-3)15-11-21)16-24(26-27)20-8-12-22(28-2)13-9-20/h4-16H,17H2,1-3H3

InChI Key

WTQSHFOEFKMECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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